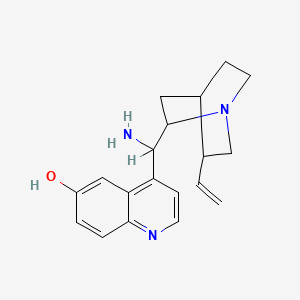
(8alpha,9S)-9-Aminocinchonan-6'-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8alpha,9S)-9-Aminocinchonan-6’-ol is a chiral compound derived from cinchona alkaloids. It is known for its unique stereochemistry and has been studied for various applications in chemistry and medicine. The compound is characterized by its specific configuration, which plays a crucial role in its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8alpha,9S)-9-Aminocinchonan-6’-ol typically involves the modification of cinchona alkaloids. One common method is the reduction of cinchonine or cinchonidine, followed by selective functionalization to introduce the amino group at the 9-position. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of (8alpha,9S)-9-Aminocinchonan-6’-ol may involve large-scale reduction processes and subsequent purification steps. The use of continuous flow reactors and advanced separation techniques like chromatography can enhance the efficiency and yield of the compound. The scalability of the synthesis process is crucial for its application in various industries .
Analyse Des Réactions Chimiques
Types of Reactions
(8alpha,9S)-9-Aminocinchonan-6’-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, typically using agents like sodium borohydride.
Substitution: The amino group at the 9-position can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles, often under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (8alpha,9S)-9-Aminocinchonan-6’-ol. These derivatives can have different functional groups and properties, making them useful for different applications .
Applications De Recherche Scientifique
(8alpha,9S)-9-Aminocinchonan-6’-ol has been studied for its applications in:
Chemistry: As a chiral ligand in asymmetric synthesis and catalysis.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of (8alpha,9S)-9-Aminocinchonan-6’-ol involves its interaction with molecular targets through its chiral centers. The specific configuration allows it to bind selectively to certain enzymes or receptors, influencing biochemical pathways. The amino group at the 9-position can form hydrogen bonds and participate in electrostatic interactions, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (8alpha,9S)-6’-Methoxycinchonan-9-amine
- (8alpha,9S)-N-(8-Quinolinylsulfonyl)-6’-methoxycinchonan-9-amine
Uniqueness
(8alpha,9S)-9-Aminocinchonan-6’-ol is unique due to its specific stereochemistry and the presence of the amino group at the 9-position. This configuration provides distinct reactivity and binding properties compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance .
Propriétés
IUPAC Name |
4-[amino-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)methyl]quinolin-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-2-12-11-22-8-6-13(12)9-18(22)19(20)15-5-7-21-17-4-3-14(23)10-16(15)17/h2-5,7,10,12-13,18-19,23H,1,6,8-9,11,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEMLWTWKOYCIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














